REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH2:11][CH3:12])[CH:3]=1.[CH3:13]O>OS(O)(=O)=O>[CH3:13][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[CH2:11][CH3:12]
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)CC
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 48 hours, at which time the volatiles
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in Et2O
|
Type
|
WASH
|
Details
|
washed with satd NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear oil (1.01 g, 70%)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1)Br)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |